

JMV 236: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 236 is a synthetic peptide analogue of the C-terminal octapeptide of cholecystokinin (CCK-8). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **JMV 236**. It details its role as a cholecystokinin receptor agonist with a focus on its effects on appetite regulation and related physiological processes. This document includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways to serve as a resource for researchers in pharmacology and drug development.

Chemical Structure and Properties

JMV 236 is a modified peptide designed for enhanced stability and potent biological activity, similar to the endogenous ligand CCK-8.

Chemical Identity: The chemical structure of **JMV 236** is BOC-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-Phe-NH2[1]. The "BOC" designation indicates a tert-butyloxycarbonyl protecting group at the N-terminus, and "Nle" represents norleucine, an isomer of leucine. The tyrosine residue is sulfated, which is crucial for high-affinity binding to the CCK1 receptor.

Physicochemical Properties: A summary of the key chemical properties of **JMV 236** is presented in Table 1.



Property	Value	Reference
CAS Number	113137-57-8	[2]
Molecular Formula	C56H74N10O18S	[3]
Molecular Weight	1207.31 g/mol	[3]
Sequence	{Boc-Tyr(SO3)}-Nle-Gly-Trp- Nle-Asp-Phe-NH2	[1]
Synonyms	JMV-236, Boc-(Nle28,31)- CCK(26-33)	

Biological Activity and Mechanism of Action

JMV 236 functions as a cholecystokinin receptor agonist, exhibiting activities characteristic of CCK-8, such as the suppression of food intake and modulation of neuropeptide Y (NPY) levels. While some commercial suppliers have referred to **JMV 236** as a CCK antagonist, functional studies demonstrate its agonistic properties.

Receptor Interaction

JMV 236 is an analogue of CCK-8 and is expected to bind to both CCK1 and CCK2 receptors. The sulfated tyrosine residue in its structure is a key determinant for high-affinity interaction with the CCK1 receptor. While specific binding affinity data (Ki or IC50 values) for JMV 236 are not readily available in the reviewed literature, the activity profile of the related compound JMV-180 provides insight into the interaction with high- and low-affinity states of the CCK receptor. JMV-180 acts as an agonist at high-affinity CCK receptors and an antagonist at low-affinity receptors. This dual activity is important in understanding the dose-dependent effects of CCK analogues.

In Vivo Efficacy

Studies in rat models have demonstrated the potent anorexigenic (appetite-suppressing) effects of **JMV 236**. Intraperitoneal (i.p.) administration of **JMV 236** has been shown to significantly decrease food intake. Furthermore, **JMV 236** administration leads to a reduction in plasma levels of Neuropeptide Y (NPY), a potent orexigenic peptide, which is consistent with its role in promoting satiety.



A summary of the in vivo effects of **JMV 236** on food intake and NPY levels is provided in Table 2.

Parameter	Species	Dose (i.p.)	Effect	Time Point	Reference
Food Intake	Rat	12.5 μg/kg	Decrease	2 and 3 hours post- administratio n	
Food Intake	Rat	50 μg/kg	Decrease	2 and 3 hours post- administratio n	
Plasma NPY	Rat	50 μg/kg	Decrease	1 hour post- administratio n	

Experimental Protocols

This section outlines the general methodologies for key experiments relevant to the characterization of **JMV 236**'s biological activity.

Pancreatic Amylase Secretion Assay

This in vitro assay is used to determine the potency of CCK receptor agonists by measuring the release of amylase from pancreatic acinar cells.

Methodology:

- Preparation of Pancreatic Acini: Pancreatic tissue is harvested from rats and digested with collagenase to isolate pancreatic acini.
- Incubation: The isolated acini are incubated in a buffer solution containing various concentrations of JMV 236 or a control substance.



- Sample Collection: At specified time points, the incubation is stopped, and the supernatant containing secreted amylase is separated from the acinar cells by centrifugation.
- Amylase Activity Measurement: The amylase activity in the supernatant is quantified using a colorimetric assay, often employing a substrate like p-nitrophenyl-α-D-maltoside.
- Data Analysis: The amount of amylase secreted is expressed as a percentage of the total amylase content in the acini. Dose-response curves are then generated to determine the EC50 of the compound.

In Vivo Food Intake Study

This experiment evaluates the effect of **JMV 236** on appetite in animal models.

Methodology:

- Animal Acclimatization: Rats are individually housed and acclimatized to the experimental conditions, including a controlled light-dark cycle and access to a standard diet.
- Fasting: Prior to the experiment, animals are typically fasted for a set period (e.g., 12-24 hours) to ensure a consistent baseline of hunger.
- Compound Administration: **JMV 236** or a vehicle control is administered via the desired route (e.g., intraperitoneal injection).
- Food Presentation: A pre-weighed amount of food is presented to the animals at a specific time after compound administration.
- Measurement of Food Consumption: The amount of food consumed is measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
- Data Analysis: The cumulative food intake is calculated and compared between the JMV
 236-treated and control groups.

Neuropeptide Y (NPY) Measurement

This protocol describes the quantification of NPY levels in plasma or brain tissue following treatment with **JMV 236**.



Methodology:

- Animal Treatment and Sample Collection: Rats are administered with JMV 236 or a vehicle.
 At a predetermined time, animals are euthanized, and blood and/or brain tissue is collected.
 Blood is collected in tubes containing EDTA and centrifuged to obtain plasma. Brain tissue is dissected and rapidly frozen.
- Sample Preparation: Plasma samples may be used directly or after an extraction step. Brain tissue is homogenized in an appropriate buffer and centrifuged to obtain a clear supernatant.
- NPY Quantification: NPY levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) kit, following the manufacturer's instructions.
- Data Analysis: NPY concentrations are calculated based on a standard curve and compared between the different treatment groups.

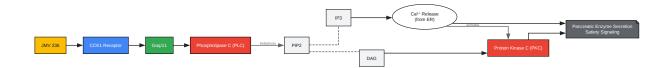
Signaling Pathways

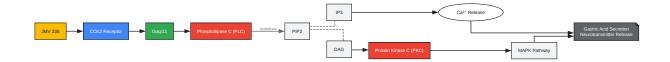
JMV 236 exerts its biological effects by activating CCK receptors, which are G protein-coupled receptors (GPCRs). The two main subtypes, CCK1R and CCK2R, couple to distinct intracellular signaling cascades.

CCK1 Receptor Signaling

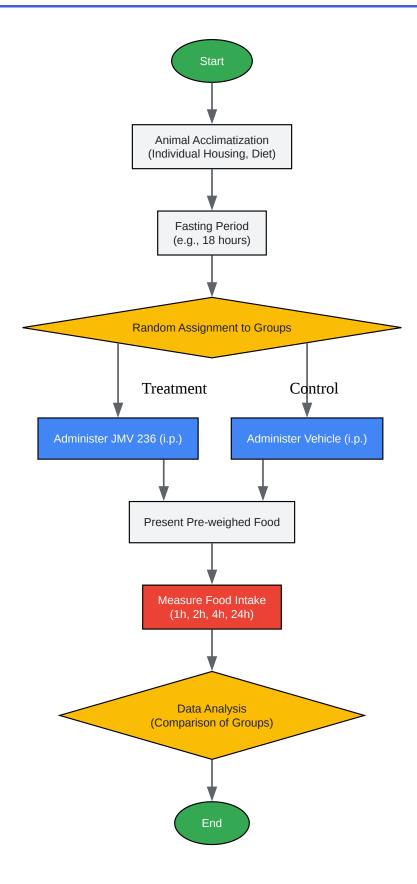
The CCK1 receptor is predominantly found in peripheral tissues, including the pancreas, gallbladder, and vagal afferent neurons. Its activation is primarily associated with digestion and satiety.











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- To cite this document: BenchChem. [JMV 236: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672977#jmv-236-chemical-structure-and-properties]

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